2,2,2-Trichloro-1-morpholin-4-ylethanone
Overview
Description
2,2,2-Trichloro-1-morpholin-4-ylethanone is a chemical compound known for its unique structure and reactivity It features a trichloromethyl group attached to a morpholine ring via a carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trichloro-1-morpholin-4-ylethanone typically involves the reaction of trichloroacetyl chloride with morpholine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Trichloroacetyl chloride+Morpholine→this compound
The reaction is usually performed in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing the reaction conditions. Continuous flow reactors may be employed to enhance the efficiency and yield of the process. The use of automated systems ensures precise control over the reaction parameters, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trichloro-1-morpholin-4-ylethanone undergoes various types of chemical reactions, including:
Substitution: It can participate in nucleophilic substitution reactions where the trichloromethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Reducing Agents: Grignard reagents (e.g., RMgX) are commonly used for the reduction of this compound.
Solvents: Dichloromethane, chloroform, and tetrahydrofuran (THF) are frequently used as solvents in these reactions.
Major Products Formed
2,2-Dichloro-1-morpholin-4-ylethanone: Formed through the reduction of this compound.
Substituted Derivatives: Various substituted derivatives can be synthesized through nucleophilic substitution reactions.
Scientific Research Applications
2,2,2-Trichloro-1-morpholin-4-ylethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2,2-Trichloro-1-morpholin-4-ylethanone involves its interaction with various molecular targets. The trichloromethyl group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules. This reactivity underlies its potential biological effects and applications .
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trichloro-1-phenylethanone: Similar in structure but with a phenyl group instead of a morpholine ring.
2,2,2-Trichloro-1-ethoxyethanol: Contains an ethoxy group instead of a morpholine ring.
Uniqueness
2,2,2-Trichloro-1-morpholin-4-ylethanone is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties compared to other trichloromethyl compounds. The morpholine ring enhances its solubility and reactivity, making it a valuable intermediate in various synthetic applications .
Properties
IUPAC Name |
2,2,2-trichloro-1-morpholin-4-ylethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8Cl3NO2/c7-6(8,9)5(11)10-1-3-12-4-2-10/h1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDPGGCADYVWIBK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C(Cl)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8Cl3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30927918 | |
Record name | 2,2,2-Trichloro-1-(morpholin-4-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30927918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13306-60-0 | |
Record name | NSC21056 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21056 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,2,2-Trichloro-1-(morpholin-4-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30927918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(2,2,2-TRICHLOROACETYL)MORPHOLINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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